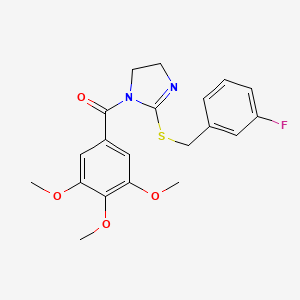
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H21FN2O4S and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that incorporates several pharmacologically relevant moieties, including imidazole and thiophene derivatives. This article discusses the biological activity of this compound based on various studies, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure can be represented as follows:
This compound features:
- A fluorobenzyl group that may enhance lipophilicity and metabolic stability.
- A thioether linkage contributing to its biological interactions.
- An imidazole ring known for its role in enzyme inhibition and receptor modulation.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The imidazole ring can interact with metal ions or heme groups in enzymes, potentially inhibiting their activity. This is similar to other imidazole derivatives known for their enzyme inhibition properties.
- Receptor Modulation : The compound may bind to specific receptors, modulating signaling pathways involved in various physiological processes. The presence of the trimethoxyphenyl group could enhance binding affinity due to increased electronic interactions .
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antifungal properties by inhibiting sterol biosynthesis in fungi .
Antifungal Activity
Research has indicated that imidazole derivatives can possess significant antifungal activity. For instance, compounds structurally related to our target have shown effectiveness against Candida albicans and Candida tropicalis, with minimum inhibitory concentrations (MIC) values indicating potent activity compared to standard antifungal agents like fluconazole .
| Compound | MIC (µmol/mL) | Activity Type |
|---|---|---|
| Target Compound | TBD | Antifungal |
| Fluconazole | >1.6325 | Standard |
| Miconazole | 0.0188 | Standard |
Structure-Activity Relationships (SAR)
The SAR analysis of related compounds suggests that modifications to the imidazole and phenyl moieties significantly impact biological activity. For example:
- Substituting electron-withdrawing groups on the phenyl ring enhances antifungal properties.
- The introduction of fluorine increases metabolic stability without compromising efficacy .
Study 1: In Vitro Evaluation
A study evaluated the antifungal activity of various imidazole derivatives against resistant strains of Candida. The results indicated that modifications similar to those in the target compound led to improved activity profiles compared to existing treatments. The most active derivative showed a MIC value significantly lower than fluconazole .
Study 2: Mechanistic Insights
Another investigation focused on the mechanism by which imidazole compounds inhibit fungal growth. It was found that these compounds bind to the heme group of sterol 14α-demethylase, a critical enzyme in ergosterol biosynthesis, thereby disrupting fungal cell membrane integrity .
Eigenschaften
IUPAC Name |
[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c1-25-16-10-14(11-17(26-2)18(16)27-3)19(24)23-8-7-22-20(23)28-12-13-5-4-6-15(21)9-13/h4-6,9-11H,7-8,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVDTPVLNSNLIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














